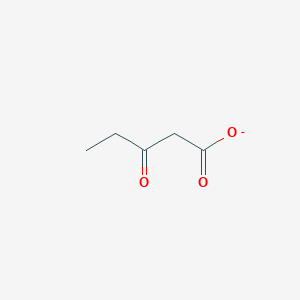

3-Oxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7O3- |

|---|---|

Molecular Weight |

115.11 g/mol |

IUPAC Name |

3-oxopentanoate |

InChI |

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |

InChI Key |

FHSUFDYFOHSYHI-UHFFFAOYSA-M |

SMILES |

CCC(=O)CC(=O)[O-] |

Canonical SMILES |

CCC(=O)CC(=O)[O-] |

Synonyms |

3-oxopentanoate |

Origin of Product |

United States |

Foundational & Exploratory

3-Oxopentanoate as an Anaplerotic Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplerosis, the replenishment of citric acid cycle (TCA cycle) intermediates, is a critical process for maintaining cellular energy homeostasis and providing precursors for biosynthesis.[1] Deficiencies in anaplerotic pathways are implicated in a variety of metabolic diseases. 3-Oxopentanoate, a five-carbon ketone body, has emerged as a promising anaplerotic substrate. Unlike the more common four-carbon ketone bodies, its metabolism generates intermediates that can directly enter and replenish the TCA cycle, offering a potential therapeutic strategy for conditions characterized by a depleted TCA cycle intermediate pool. This technical guide provides an in-depth overview of the core principles of this compound anaplerosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key metabolic pathways.

Metabolic Pathway of this compound

This compound is primarily derived from the hepatic metabolism of odd-chain fatty acids, such as heptanoate.[2] The triglyceride triheptanoin is a clinically utilized precursor to generate this compound.[3] Once produced, this compound can cross the blood-brain barrier and be taken up by peripheral tissues. Its catabolism leads to the production of two key molecules: acetyl-CoA and propionyl-CoA. While acetyl-CoA primarily serves as fuel for the TCA cycle, propionyl-CoA undergoes a series of enzymatic reactions to be converted into the anaplerotic TCA cycle intermediate, succinyl-CoA.

The conversion of propionyl-CoA to succinyl-CoA involves a three-step pathway:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[4][5]

-

Isomerization: (S)-methylmalonyl-CoA is then converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA racemase .[6]

-

Rearrangement: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[2][7][8]

Succinyl-CoA then directly enters the TCA cycle, increasing the pool of its intermediates and enhancing the cycle's capacity for both energy production and biosynthesis.[5]

Metabolism of this compound to Krebs Cycle Intermediates.

Quantitative Data on Anaplerotic Effects

Studies utilizing triheptanoin, a precursor of this compound, have provided quantitative evidence of its anaplerotic effects. These studies demonstrate a significant increase in TCA cycle intermediates in both animal models and human patients with fatty acid oxidation disorders.

| Parameter | Animal Model/Patient Group | Treatment | Observation | Reference |

| Plasma Heptanoate | Normal Rats | Intravenous triheptanoin | Increased to 1.58 ± 0.11 mM | [3] |

| Plasma Glucose | Normal Rats | Intravenous triheptanoin | Increased to 9.12 ± 0.089 mM | [3] |

| Cardiac Succinate | VLCAD-/- Mice | Triheptanoin diet | Increased compared to MCT diet | [9] |

| Cardiac Malate | VLCAD-/- Mice | Triheptanoin diet | Increased compared to MCT diet | [9] |

| Hippocampal Citrate, GABA, Malate | Pilocarpine-induced epileptic mice | Triheptanoin diet | Restoration of reduced levels | [10] |

Experimental Protocols

Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of TCA cycle intermediates from biological samples.

a. Sample Preparation (Plasma/Serum):

-

To 10 µL of plasma or serum, add 80 µL of ice-cold 5% trichloroacetic acid and 10 µL of an internal standard solution (e.g., deuterated citric acid).[3]

-

Vortex for 30 seconds and incubate on ice for 5 minutes.

-

Centrifuge at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]

b. Sample Preparation (Tissues):

-

Homogenize flash-frozen tissue in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge at high speed to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.[11]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of TCA cycle intermediates.[3][11] Specific precursor-product ion transitions for each metabolite should be optimized.

Workflow for TCA Cycle Intermediate Analysis by LC-MS/MS.

In Vivo Metabolic Flux Analysis using Stable Isotope Labeling

This protocol outlines a general approach to trace the metabolic fate of this compound and quantify its contribution to anaplerosis using stable isotope tracers.

a. Administration of Labeled Substrate:

-

Administer a stable isotope-labeled precursor of this compound, such as [U-¹³C₇]-heptanoate or triheptanoin synthesized with labeled heptanoate, to the animal model.

-

The administration route can be oral gavage, intravenous infusion, or dietary supplementation.

b. Sample Collection and Processing:

-

At various time points after tracer administration, collect blood and tissues of interest.

-

Immediately quench metabolic activity by flash-freezing tissues in liquid nitrogen.

-

Extract metabolites from the collected samples as described in the LC-MS/MS protocol.

c. Isotope Enrichment Analysis:

-

Analyze the metabolite extracts using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution (MID) of TCA cycle intermediates.[12]

-

The incorporation of ¹³C into these intermediates provides a direct measure of the flux from the labeled precursor.

d. Metabolic Flux Analysis (MFA):

-

Utilize computational models to fit the measured MIDs to a metabolic network model.

-

This analysis allows for the quantification of intracellular metabolic fluxes, including the rate of anaplerosis from this compound.[12][13]

Workflow for In Vivo Metabolic Flux Analysis.

Conclusion

This compound serves as a potent anaplerotic substrate by providing propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA. This mechanism effectively replenishes the pool of TCA cycle intermediates, a therapeutic strategy with significant potential for managing metabolic diseases characterized by impaired energy metabolism. The quantitative data from studies using its precursor, triheptanoin, strongly support its anaplerotic role. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic effects of this compound and develop novel therapeutic interventions.

References

- 1. A study of the metabolism of [U-14C]3-methyl-2-oxopentanoate by rat liver mitochondria using h.p.l.c. with continuous on-line monitoring of radioactive intact acyl-coenzyme A intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Anaplerotic Fluxes and Amino Acid Availability on Hepatic Lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. TCA Cycle Intermediates by LC-MS/MS | Phenomenex [phenomenex.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Ethyl 3-Oxopentanoate: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxopentanoate, a versatile β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its unique chemical structure, featuring both a ketone and an ester functional group, allows for diverse reactivity in constructing complex molecular architectures.[3] This technical guide provides an in-depth exploration of the enzymatic synthesis of ethyl this compound, focusing on two primary biocatalytic approaches: lipase-catalyzed esterification/transesterification and thiolase-catalyzed condensation. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate its application in research and drug development.

Introduction

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, with applications ranging from the production of flavors and fragrances to the synthesis of active pharmaceutical ingredients (APIs).[3][4] Ethyl this compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules.[1] Traditional chemical synthesis routes, such as the Claisen condensation, often require harsh reaction conditions and can generate significant waste.[5] Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high stereo- and regioselectivity.[6]

This guide focuses on two promising enzymatic strategies for the synthesis of ethyl this compound:

-

Lipase-Catalyzed Synthesis: Lipases, particularly Candida antarctica lipase B (CALB), are robust enzymes that can catalyze esterification and transesterification reactions with high efficiency and selectivity in both aqueous and non-aqueous environments.[7][8]

-

Thiolase-Catalyzed Synthesis: Thiolases, such as 3-ketoacyl-CoA thiolase, naturally catalyze the reversible Claisen condensation of acyl-CoA thioesters, a key reaction in fatty acid metabolism.[9][10] This catalytic activity can be harnessed for the synthesis of β-keto esters.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Synthesis of Ethyl this compound

Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for ester synthesis.[11] It can be employed in both free and immobilized forms, with immobilization often enhancing stability and reusability.[12][13] The synthesis of ethyl this compound can be achieved through either direct esterification of 3-oxopentanoic acid with ethanol or, more commonly, through transesterification of a suitable precursor like ethyl acetoacetate with an ethyl donor. A solvent-free system or a system with a non-polar organic solvent is typically preferred to shift the reaction equilibrium towards ester synthesis.[14][15]

The following table summarizes typical reaction parameters and outcomes for lipase-catalyzed synthesis of various ethyl esters, providing a basis for the synthesis of ethyl this compound.

| Enzyme | Substrates | Solvent | Temperature (°C) | Substrate Ratio (Acid:Alcohol) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Immobilized Thermomyces lanuginosus Lipase | Valeric Acid, Ethanol | Heptane | 30.5 | 1:1 (1000 mM each) | 18% (m/v) | 1.75 | ~92 | [16] |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Camellia Oil Soapstocks, Diethyl Carbonate | Solvent-free | 50 | 1:3 | 5% (w/w) | 24 | 98.4 | [17] |

| Immobilized Candida antarctica Lipase B on Magnetic Nanoparticles | Butyric Acid, Ethanol | Heptane | 45 | 1:1 | 12.5 mg | 6 | 97.5 | [18] |

| Porcine Pancreatic Lipase | Aromatic Aldehydes, Ethyl Acetoacetate | Solvent-free | Optimized | Optimized | Optimized | Optimized | 99.38 | [15] |

Thiolase-Catalyzed Synthesis of Ethyl this compound

3-Ketoacyl-CoA thiolases are enzymes involved in the β-oxidation of fatty acids, where they catalyze the thiolytic cleavage of a 3-ketoacyl-CoA.[9] Importantly, this reaction is reversible and can be driven in the synthetic direction to form a new carbon-carbon bond via a Claisen condensation mechanism.[9][10] The synthesis of the CoA-thioester of this compound can be envisioned through the condensation of propionyl-CoA and acetyl-CoA. Subsequent transesterification to the ethyl ester would yield the final product. While this approach is mechanistically sound, its practical application for the synthesis of simple β-keto esters is less explored in the literature compared to lipase-catalyzed methods.

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of Ethyl this compound

This protocol is based on established procedures for the synthesis of similar ethyl esters using immobilized Candida antarctica lipase B (e.g., Novozym 435).[16][18]

Materials:

-

Ethyl acetoacetate

-

Ethanol (anhydrous)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Heptane (anhydrous)

-

Molecular sieves (3Å, activated)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., round-bottom flask) with a condenser

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl acetoacetate (e.g., 10 mmol) and ethanol (e.g., 30 mmol, 3 equivalents).

-

Solvent and Drying: Add 50 mL of anhydrous heptane and activated molecular sieves (approx. 1 g per 10 mL of solvent) to the reaction mixture to remove any water present and formed during the reaction.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 10% w/w of the limiting substrate).

-

Reaction: Stir the reaction mixture at a constant temperature (e.g., 45-50°C) for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.

-

Enzyme Removal: After the reaction is complete, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acidic starting material, followed by a wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl this compound.

Theoretical Protocol for Thiolase-Catalyzed Synthesis of 3-Oxopentanoyl-CoA

This is a theoretical protocol based on the known reverse reaction of 3-ketoacyl-CoA thiolase.

Materials:

-

Propionyl-CoA

-

Acetyl-CoA

-

Purified 3-ketoacyl-CoA thiolase

-

Tris-HCl buffer (pH 8.0)

-

Magnesium chloride

-

Dithiothreitol (DTT)

-

Reaction vessel (e.g., microcentrifuge tube or small vial)

-

Incubator/water bath

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), MgCl₂ (e.g., 10 mM), and DTT (e.g., 1 mM).

-

Substrate Addition: Add propionyl-CoA (e.g., 1 mM) and acetyl-CoA (e.g., 1 mM) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding a suitable amount of purified 3-ketoacyl-CoA thiolase.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Monitoring: Monitor the formation of 3-oxopentanoyl-CoA using HPLC or LC-MS.

-

Quenching and Analysis: Stop the reaction by adding an acid (e.g., perchloric acid) and analyze the products.

Note: For the synthesis of ethyl this compound, the resulting 3-oxopentanoyl-CoA would need to be converted to the ethyl ester, for example, through a subsequent lipase-catalyzed transesterification in the presence of ethanol.

Visualizations

Signaling and Metabolic Pathways

Caption: Thiolase-catalyzed condensation of Propionyl-CoA and Acetyl-CoA.

Experimental Workflows

Caption: General workflow for lipase-catalyzed synthesis and purification.

Logical Relationships

Caption: Simplified mechanism of lipase-catalyzed transesterification.

Conclusion

The enzymatic synthesis of ethyl this compound presents a compelling alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. Lipase-catalyzed transesterification, in particular, is a well-established and highly efficient method for which practical experimental protocols can be readily developed. While the use of thiolases for this specific synthesis is less documented in terms of practical application, the underlying biochemical principle of reverse Claisen condensation holds promise for future development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to produce ethyl this compound for their specific research needs, thereby accelerating innovation in pharmaceutical synthesis and other areas of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of enantiomeric ethyl lactate by Candida antarctica lipase B (CALB)-displaying yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiolase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]

- 15. Solvent-Free Enzymatic Synthesis of Ethyl 3-Oxobutyrate Derivative: Characterization and Optimization of Reaction Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 3-Oxopentanoate from Odd-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

December 14, 2025

Abstract

The metabolism of odd-chain fatty acids (OCFAs) presents a unique biochemical pathway that culminates in the production of anaplerotic molecules, most notably the 5-carbon ketone body, 3-oxopentanoate (also known as beta-ketopentanoate). This guide provides a comprehensive technical overview of the formation of this compound from OCFAs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core metabolic pathways, the enzymology of key reactions, quantitative data, detailed experimental protocols, and the therapeutic implications of this metabolic route, particularly in the context of inherited metabolic disorders.

Introduction

While the metabolism of even-chain fatty acids is well-characterized, the catabolism of odd-chain fatty acids, though less common, holds significant physiological importance. OCFAs are found in the diet, particularly from dairy and ruminant fats, and can also be synthesized endogenously.[1][2] Their breakdown largely follows the canonical beta-oxidation spiral, yielding successive units of acetyl-CoA. However, the final round of beta-oxidation of an OCFA results in the formation of a three-carbon unit, propionyl-CoA, in addition to acetyl-CoA.[3][4] This propionyl-CoA is a key precursor for the synthesis of this compound, a molecule with significant anaplerotic potential, capable of replenishing intermediates of the tricarboxylic acid (TCA) cycle.[5][6] This property makes the OCFA metabolic pathway a target of interest for therapeutic interventions in various metabolic and neurodegenerative diseases.[5][7]

The Core Metabolic Pathway: From Odd-Chain Fatty Acids to Succinyl-CoA

The journey from an odd-chain fatty acid to a TCA cycle intermediate involves a series of enzymatic reactions primarily occurring within the mitochondria.

Beta-Oxidation of Odd-Chain Fatty Acids

Odd-chain fatty acids undergo beta-oxidation in a manner analogous to their even-chain counterparts, with each cycle shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The final thiolytic cleavage of a five-carbon fatty acyl-CoA chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3]

The Propionyl-CoA to Succinyl-CoA Conversion Pathway

Propionyl-CoA cannot be directly utilized in the TCA cycle. Instead, it is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic process:

-

Carboxylation of Propionyl-CoA: The first committed step is the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[2][8]

-

Epimerization of D-methylmalonyl-CoA: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCE) .[9]

-

Isomerization of L-methylmalonyl-CoA: The final step is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the vitamin B₁₂ (adenosylcobalamin)-dependent enzyme methylmalonyl-CoA mutase (MCM) .[9][10][11]

Succinyl-CoA can then enter the TCA cycle, contributing to cellular energy production and serving as a precursor for gluconeogenesis.[12]

Formation of this compound

This compound is a 5-carbon ketone body produced primarily in the liver from odd-chain fatty acids.[13][14] Its synthesis is thought to occur via the condensation of propionyl-CoA and acetyl-CoA, a reaction that is essentially the reverse of the final step of beta-oxidation of a five-carbon acyl-CoA. This reaction is likely catalyzed by a mitochondrial beta-ketothiolase . While several thiolases exist, the specific isozyme responsible for the efficient synthesis of 3-oxopentanoyl-CoA has not been definitively established. The resulting 3-oxopentanoyl-CoA can then be hydrolyzed to this compound.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key human enzymes involved in the conversion of propionyl-CoA to succinyl-CoA. It is important to note that kinetic parameters can vary depending on the experimental conditions.

| Enzyme | Substrate | Km (mM) | Vmax | Source |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | [2] |

| Bicarbonate | 3.0 | - | [2] | |

| ATP | 0.08 | - | [11] | |

| Methylmalonyl-CoA Mutase (MCM) | Adenosylcobalamin (AdoCbl) | Increased 40- to 900-fold in mutant forms | 0.2% to nearly 100% of wild-type in mutant forms | [15] |

| L-Methylmalonyl-CoA | Normal in mut- phenotype | - | [15] |

Physiological Concentrations of this compound

The quantification of this compound in biological fluids is crucial for clinical diagnostics and research. The following table provides the validated range for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its determination in human plasma.

| Analyte | Matrix | Validated Range (µg/mL) | Source |

| 3-Oxopentanoic acid | Human Plasma | 0.156–10 | [16][17] |

| 3-Hydroxypentanoic acid | Human Plasma | 0.078–5 | [16][17] |

Experimental Protocols

Assay of Propionyl-CoA Carboxylase (PCC) Activity

Method: High-Performance Liquid Chromatography (HPLC)-based measurement of methylmalonyl-CoA production.[18][19]

Principle: PCC activity is determined by quantifying the amount of methylmalonyl-CoA (MM-CoA) produced from the substrate propionyl-CoA.

Procedure:

-

Sample Preparation: Phytohemagglutinin (PHA)-stimulated lymphocytes are isolated from whole blood.[18]

-

Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, and bicarbonate.

-

Reaction Termination and Extraction: The reaction is stopped, and the acyl-CoAs are extracted.

-

HPLC Analysis: The amount of MM-CoA produced is quantified by reverse-phase HPLC with UV detection.[18]

Assay of Methylmalonyl-CoA Mutase (MCM) Activity

Method: Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)-based determination of succinyl-CoA.[20][21]

Principle: MCM activity is determined by measuring the amount of succinyl-CoA formed from the substrate methylmalonyl-CoA.

Procedure:

-

Sample Preparation: Peripheral lymphocytes are isolated and homogenized.

-

Enzyme Reaction: The cell extract is incubated with methylmalonyl-CoA and adenosylcobalamin.

-

Reaction Termination and Extraction: The reaction is quenched, and the acyl-CoAs are extracted.

-

UPLC-MS/MS Analysis: Succinyl-CoA is separated from methylmalonyl-CoA by UPLC and quantified by tandem mass spectrometry.[20][21]

Quantification of this compound in Biological Fluids

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

Principle: Stable isotope-labeled internal standards are used for the accurate quantification of this compound in plasma or urine.

Procedure:

-

Sample Preparation: Plasma samples are subjected to protein precipitation with methanol containing an internal standard.[16]

-

Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column using a gradient elution.[16][17]

-

Mass Spectrometric Detection: The analytes are detected and quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[16]

Relevance to Drug Development

The metabolic pathway of odd-chain fatty acids is a significant target for drug development, particularly for anaplerotic therapies aimed at correcting energy deficits in various diseases.

Triheptanoin: A Pro-Drug for this compound

Triheptanoin is a synthetic triglyceride composed of three seven-carbon (heptanoate) fatty acids.[7][20][22] Upon ingestion, it is hydrolyzed to heptanoate, which is then metabolized to propionyl-CoA and acetyl-CoA. These precursors can then form this compound and also replenish TCA cycle intermediates via the conversion of propionyl-CoA to succinyl-CoA.[22][23] This anaplerotic effect is the primary mechanism of action of triheptanoin.

Clinical Applications

Triheptanoin has been investigated and approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[7][24] In these disorders, the body's ability to utilize long-chain fatty acids for energy is impaired. Triheptanoin provides an alternative energy source that bypasses the metabolic block and replenishes TCA cycle intermediates, thereby improving clinical outcomes.[7][23] Clinical trials have demonstrated that triheptanoin can reduce the frequency of major clinical events in patients with LC-FAODs.[7][24]

The anaplerotic properties of triheptanoin are also being explored for other conditions characterized by energy deficits, such as glucose transporter type 1 deficiency syndrome (GLUT1-DS) and other neurodegenerative diseases.[5][25]

Conclusion

The formation of this compound from odd-chain fatty acids represents a critical metabolic pathway with significant implications for cellular energy homeostasis. The anaplerotic nature of its precursors makes this pathway a compelling target for therapeutic intervention in a range of metabolic disorders. This technical guide has provided a detailed overview of the core biochemistry, quantitative aspects, and experimental methodologies related to this compound formation, with the aim of facilitating further research and drug development in this promising area. A deeper understanding of the regulation of this pathway and the specific roles of the enzymes involved will be crucial for the development of novel and effective therapies.

References

- 1. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]

- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Anaplerotic diet therapy in inherited metabolic disease: therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anaplerotic molecules: current and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 11. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propionate [link.vet.ed.ac.uk]

- 13. Anaplerotic treatment of long-chain fat oxidation disorders with triheptanoin: Review of 15 years Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]

- 15. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Presence of acetyl coenzyme A (CoA) carboxylase and propionyl-CoA carboxylase in autotrophic Crenarchaeota and indication for operation of a 3-hydroxypropionate cycle in autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]

- 21. Clinical Trials Register [clinicaltrialsregister.eu]

- 22. researchgate.net [researchgate.net]

- 23. Ultragenyx begins Phase II study to assess safety and clinical effects of triheptanoin - Clinical Trials Arena [clinicaltrialsarena.com]

- 24. Clinical Review - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Dietary anaplerotic therapy improves peripheral tissue energy metabolism in patients with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that plays a crucial role in cellular metabolism.[1][2][3] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1][2][3] This property has generated significant interest in its therapeutic potential, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to be a valuable resource for researchers and professionals in drug development.

Chemical Properties of this compound and its Esters

This compound and its corresponding esters are key intermediates in various synthetic and biological processes. The properties of the free acid, as well as its common methyl and ethyl esters, are summarized below.

| Property | 3-Oxopentanoic Acid | Methyl this compound | Ethyl this compound |

| Synonyms | β-Ketopentanoic acid, 3-Ketovaleric acid | Methyl 3-oxovalerate | Ethyl propionylacetate |

| Molecular Formula | C₅H₈O₃ | C₆H₁₀O₃ | C₇H₁₂O₃ |

| Molecular Weight | 116.11 g/mol [4] | 130.14 g/mol | 144.17 g/mol |

| CAS Number | 10191-25-0[4] | 30414-53-0 | 4949-44-4 |

| Appearance | White to pale beige solid | Colorless to light yellow liquid | Colorless liquid |

| Melting Point | 65-66 °C (decomposes) | -35 °C | -98 °C |

| Boiling Point | 238.6 ± 23.0 °C (Predicted) | 73-74 °C @ 5 mmHg | 83-84 °C @ 12 mmHg |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | 1.037 g/mL at 25°C | 1.012 g/mL at 25 °C |

| pKa | 3.51 ± 0.32 (Predicted) | Not Applicable | 10.58 ± 0.46 (Predicted) |

| Solubility | Soluble in chloroform, DMSO, and methanol (slightly) | Soluble in organic solvents | Miscible with glacial acetic acid |

Stability and Degradation Profile

A critical aspect of this compound for research and pharmaceutical applications is its inherent instability. As a β-keto acid, it is prone to decarboxylation, a reaction that is influenced by temperature and pH.

Decarboxylation

The primary degradation pathway for this compound is decarboxylation, where it loses a molecule of carbon dioxide to form 2-butanone. This reaction is characteristic of β-keto acids and can occur spontaneously, particularly upon heating.[5] The rate of decarboxylation is pH-dependent.[6][7]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. This equilibrium can be influenced by the solvent and temperature and can be studied using techniques like NMR spectroscopy.[2][8][9] The enol form is stabilized by intramolecular hydrogen bonding.

Metabolic Significance and Anaplerotic Role

This compound is a key metabolite derived from the breakdown of odd-chain fatty acids, such as those from the clinically used triglyceride, triheptanoin.[1][2][3] Its metabolic fate is of significant interest due to its anaplerotic properties.

Metabolism of Triheptanoin to this compound

Triheptanoin is hydrolyzed to heptanoate, which then undergoes β-oxidation. Unlike even-chain fatty acids which only yield acetyl-CoA, the β-oxidation of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a TCA cycle intermediate. Heptanoate can also be metabolized in the liver to the five-carbon ketone bodies, 3-hydroxypentanoate and this compound.[10]

Anaplerotic Function

The generation of succinyl-CoA from the metabolism of this compound precursors replenishes the pool of TCA cycle intermediates, a process known as anaplerosis.[10][11][12][13][14] This is in contrast to the metabolism of even-chain fatty acids, which primarily produce acetyl-CoA and do not contribute to the net increase of TCA cycle intermediates. This anaplerotic effect is particularly important in tissues with high energy demands, such as the brain.[15][16]

Experimental Protocols

Synthesis of 3-Oxopentanoic Acid

A common laboratory-scale synthesis of 3-Oxopentanoic acid involves the hydrolysis of its corresponding ester, such as ethyl this compound (ethyl propionylacetate).[17]

Protocol for Hydrolysis of Ethyl this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl this compound in an excess of aqueous sodium hydroxide solution (e.g., 1 M NaOH).

-

Hydrolysis: Heat the mixture to reflux and maintain for 1-2 hours to ensure complete saponification of the ester.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free carboxylic acid.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude 3-Oxopentanoic acid.

-

Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound. Due to the lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis spectrophotometry.[1][18] Alternatively, mass spectrometry can be used for detection. A stability-indicating HPLC method can be developed to monitor the degradation of this compound over time.[19][20][21]

General HPLC Method Outline:

-

Column: A reversed-phase C18 column is typically used.[22]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection:

-

UV-Vis: After pre-column derivatization with a UV-active agent.

-

Mass Spectrometry (LC-MS): For direct and sensitive detection without derivatization.[22]

-

-

Sample Preparation: Biological samples may require protein precipitation followed by extraction.[22]

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to its low volatility and polar nature, derivatization is required to convert it into a more volatile and thermally stable compound.[23][24][25]

General GC-MS Derivatization and Analysis Protocol:

-

Derivatization: A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid and hydroxyl groups (of the enol form) into their trimethylsilyl (TMS) ethers/esters.[24]

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Temperature Program: A temperature gradient is employed to separate the analytes.

-

-

MS Detection: The mass spectrometer is used to identify and quantify the derivatized this compound based on its mass spectrum.

Conclusion

This compound is a metabolically significant molecule with unique anaplerotic properties that make it a compound of interest for therapeutic applications. Understanding its chemical properties, particularly its inherent instability and the factors that influence its degradation, is crucial for its successful application in research and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this important ketone body. Further research into its quantitative stability under various physiological conditions will be essential for the development of stable formulations and for accurately interpreting its metabolic effects.

References

- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Oxopentanoic acid | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 13. Anaplerotic Reactions: Key Mechanisms in the Citric Acid Cycle [vedantu.com]

- 14. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]

- 15. Brain metabolism in health, aging, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SUPPLY AND DEMAND IN CEREBRAL ENERGY METABOLISM: THE ROLE OF NUTRIENT TRANSPORTERS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]

- 21. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

- 24. Derivatization techniques for free fatty acids by GC [restek.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Significance of 3-Oxopentanoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Anaplerotic Ketone Body in Health and Disease

Abstract

3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that plays a crucial role in cellular metabolism, particularly in the central nervous system. Generated from the hepatic oxidation of odd-chain fatty acids, this compound serves as an alternative energy substrate and, importantly, exhibits anaplerotic properties by replenishing tricarboxylic acid (TCA) cycle intermediates. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological concentrations, and the enzymes involved in its turnover. We present detailed experimental protocols for the quantification of this compound in biological matrices and explore its emerging role in various pathological conditions, including neurological and metabolic disorders. Furthermore, this guide visualizes key metabolic and experimental workflows to facilitate a deeper understanding of the multifaceted role of this intriguing molecule.

Introduction

Ketone bodies are essential alternative energy sources for extrahepatic tissues, particularly the brain, during periods of glucose limitation such as fasting or prolonged exercise. While the four-carbon ketone bodies, acetoacetate and β-hydroxybutyrate, are well-characterized, the five-carbon ketone body, this compound, has garnered increasing interest for its unique metabolic properties.[1]

Derived from the metabolism of odd-chain fatty acids, this compound not only provides energy in the form of acetyl-CoA but also contributes to the anaplerotic replenishment of the TCA cycle through the generation of propionyl-CoA.[1] This anaplerotic potential is of significant interest in conditions characterized by a compromised TCA cycle, such as certain inborn errors of metabolism and neurodegenerative diseases.[2][3] The triglyceride triheptanoin is a clinical source for the production of this compound.[1]

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the current understanding of this compound's biological significance.

Metabolism of this compound

The metabolism of this compound is intrinsically linked to the catabolism of odd-chain fatty acids and the central energy-producing pathways of the cell.

Synthesis

This compound is primarily synthesized in the liver from the β-oxidation of odd-chain fatty acids. The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a key intermediate of the TCA cycle. However, under conditions of high fat metabolism and ketogenic stress, propionyl-CoA can also be used in the liver for the synthesis of the five-carbon ketone body, this compound.

Catabolism and Anaplerotic Function

In extrahepatic tissues, particularly the brain, this compound is taken up and activated to its CoA ester, 3-oxopentanoyl-CoA. This reaction is catalyzed by the mitochondrial enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT), also known as 3-oxoacid CoA-transferase (EC 2.8.3.5).[4][5][6] This enzyme transfers a CoA moiety from succinyl-CoA to this compound.[4][5][6]

3-oxopentanoyl-CoA is then cleaved by mitochondrial acetoacetyl-CoA thiolase into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, thus replenishing the pool of TCA cycle intermediates – a process known as anaplerosis.[7][8][9]

Quantitative Data

The concentration of this compound in biological fluids is generally low under normal physiological conditions but can be elevated in specific metabolic states or disease.

| Biological Matrix | Condition | Concentration | Species | Reference |

| Cerebrospinal Fluid | Normal | 1.7 ± 1.7 µM | Human | [10] |

| Plasma | After infusion to meet 75% of caloric needs | 1.3 mM (total of beta-ketopentanoate and R-beta-hydroxypentanoate) | Dog | [11] |

| Plasma | Glucose Transporter Type 1 Deficiency Syndrome (treated with triheptanoin) | Validated range: 0.156-10 µg/mL (1.34 - 86.1 µM) | Human | [12] |

| Serum | Normal (total ketones) | < 0.6 mmol/L | Human | [6] |

| Serum | Nutritional Ketosis | 0.5 - 3.0 mmol/L | Human | |

| Serum | Diabetic Ketoacidosis | > 20 mmol/L | Human | [2] |

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for research and clinical applications. Due to its chemical properties, derivatization is often required for robust analysis by gas chromatography-mass spectrometry (GC-MS) or to enhance sensitivity in high-performance liquid chromatography (HPLC).

Sample Preparation: Liquid-Liquid Extraction

A general protocol for the extraction of short-chain keto acids from plasma or serum is as follows:

-

Acidification: Acidify the sample (e.g., 100 µL of plasma) with a strong acid (e.g., HCl) to protonate the carboxylic acid group.

-

Extraction: Add an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the acidified sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously to ensure efficient partitioning of the analyte into the organic phase. Centrifuge to separate the aqueous and organic layers.

-

Collection: Carefully collect the organic supernatant containing the this compound.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

GC-MS Analysis with Derivatization

GC-MS offers high sensitivity and selectivity for the analysis of this compound, especially after derivatization to increase its volatility.

Derivatization (Silylation):

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow for complete derivatization.

-

The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the detection of the derivatized this compound.

HPLC-UV/MS Analysis

HPLC can also be used for the quantification of this compound. While direct UV detection is possible, sensitivity is limited. Pre-column derivatization or coupling to a mass spectrometer (LC-MS/MS) is recommended for lower concentrations. A validated LC-MS/MS method has been published for the quantification of this compound in human plasma.[12]

LC-MS/MS Conditions (Example based on published method): [12]

-

Sample Preparation: Protein precipitation of plasma samples with methanol containing 0.2% formic acid.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and an internal standard.

-

Biological Significance in Disease

The unique anaplerotic property of this compound makes it a molecule of significant interest in various disease states, particularly those involving energy deficits in the brain.

Neurological Disorders

The brain's high metabolic rate and reliance on glucose make it vulnerable to energy deficits. By providing an alternative fuel source and replenishing TCA cycle intermediates, this compound may offer neuroprotective effects.

-

Epilepsy: Some forms of epilepsy are associated with impaired brain energy metabolism. The therapeutic use of triheptanoin, which increases the production of this compound, has shown promise in reducing seizure frequency in certain patient populations, such as those with glucose transporter type 1 (GLUT1) deficiency syndrome.[2][3]

-

Alzheimer's Disease: A hallmark of Alzheimer's disease is regional brain glucose hypometabolism. Ketone bodies, including by inference this compound, can bypass the defects in glucose metabolism and provide an alternative energy source for neurons.[13] Studies have shown that a ketogenic diet can reduce amyloid-beta levels in a mouse model of Alzheimer's disease.[4][14]

-

Other Neurodegenerative Diseases: The potential of this compound to support neuronal energy metabolism suggests a therapeutic role in other neurodegenerative conditions where mitochondrial dysfunction and impaired energy production are implicated.[2]

Inborn Errors of Metabolism

In several inborn errors of metabolism, the TCA cycle is impaired due to genetic defects in specific enzymes. The anaplerotic potential of this compound, delivered via triheptanoin, has been explored as a therapeutic strategy to bypass these metabolic blocks and improve cellular energetics.

Signaling Pathways

While the primary role of this compound is considered metabolic, emerging evidence suggests that ketone bodies can also act as signaling molecules, influencing gene expression and cellular processes. The direct signaling roles of this compound are an active area of investigation.

One key area of interest is the interplay between this compound metabolism and neurotransmitter synthesis. As an anaplerotic substrate, this compound can increase the pool of TCA cycle intermediates, including α-ketoglutarate, which is a direct precursor for the neurotransmitter glutamate.[15][16][17] This connection suggests that this compound could modulate the glutamate-glutamine cycle between astrocytes and neurons, a fundamental process for normal brain function.

Conclusion and Future Directions

This compound is a metabolically significant molecule with a unique anaplerotic role that distinguishes it from the more abundant four-carbon ketone bodies. Its ability to serve as both an energy substrate and a source for replenishing TCA cycle intermediates makes it a promising therapeutic target for a range of neurological and metabolic disorders characterized by energy deficits.

Future research should focus on several key areas:

-

Elucidating Direct Signaling Roles: Investigating whether this compound directly interacts with cellular receptors or modifies protein function to act as a signaling molecule.

-

Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound and its precursors to optimize therapeutic strategies.

-

Clinical Trials: Expanding clinical trials to evaluate the efficacy of triheptanoin and other strategies to increase this compound levels in a broader range of diseases.

-

Development of Novel Therapeutics: Designing and synthesizing novel compounds that can mimic or enhance the beneficial effects of this compound.

A deeper understanding of the biological significance of this compound will undoubtedly open new avenues for the development of innovative therapies for a variety of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-oxoacid CoA-transferase - Wikipedia [en.wikipedia.org]

- 4. A ketogenic diet reduces amyloid beta 40 and 42 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. OXCT1 - Wikipedia [en.wikipedia.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liver-Specific Silencing of the Human Gene Encoding Succinyl-CoA: 3-Ketoacid CoA Transferase [jstage.jst.go.jp]

- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of ketone bodies in Alzheimer's disease in relation to neural hypometabolism, β-amyloid toxicity, and astrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A local glutamate-glutamine cycle sustains synaptic excitatory transmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutamine: an anaplerotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Unfolding Story of a 5-Carbon Ketone Body: A Technical Guide to the Discovery and History of 3-Oxopentanoate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a 5-carbon ketone body that has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolism, neuroscience, and clinical diagnostics. Unlike the more extensively studied 4-carbon ketone bodies, acetoacetate and β-hydroxybutyrate, this compound possesses a unique anaplerotic property, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This distinct metabolic fate has positioned it as a potential therapeutic agent and a key biomarker in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its synthesis, metabolic significance, and the evolution of analytical techniques for its detection and quantification.

I. The Chemical Genesis: Early Synthesis of this compound

The history of this compound is intrinsically linked to the development of fundamental organic reactions. While a singular "discovery" of this compound is not clearly documented, its synthesis is rooted in the principles of the Claisen condensation, a carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the condensation of two esters in the presence of a strong base, provides a foundational method for the synthesis of β-keto esters, the class of compounds to which this compound esters belong.[1][2][3]

One of the earliest and most straightforward laboratory syntheses involves the crossed Claisen condensation of an acetate and a propionate ester.[4] For instance, the reaction of ethyl acetate with ethyl propionate in the presence of a base like sodium ethoxide yields ethyl this compound. Subsequent hydrolysis of the ester yields the free acid, 3-oxopentanoic acid.

A variety of synthetic routes have since been developed, as detailed in numerous patents and publications. These methods often aim to improve yield, purity, and scalability for research and potential therapeutic applications.[5][6]

Experimental Protocol: Synthesis of Methyl this compound via Acetoacetic Ester

A documented method for the synthesis of methyl this compound involves the alkylation of methyl acetoacetate.

-

Enamine Formation: 116 g of methyl acetoacetate and 75 g of pyrrolidine are refluxed in 350 ml of toluene using a water separator until the theoretical amount of water is removed.

-

Deprotonation: The resulting enamine solution is added dropwise at -40°C to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia.

-

Alkylation: After the ammonia is evaporated by allowing the temperature to rise to -20°C, a solution of 114 g of methyl bromide in 500 ml of toluene is added dropwise.

-

Hydrolysis: The reaction mixture is filtered, and the toluene is removed under reduced pressure. The residue is then hydrolyzed with 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid for 1 hour at room temperature.

-

Purification: The organic phase is separated, dried, and the solvent is evaporated to yield methyl this compound.

II. Metabolic Significance: From a Minor Metabolite to a Key Anaplerotic Substrate

The understanding of this compound's role in metabolism has evolved significantly over time, paralleling the broader advancements in the study of intermediary metabolism.

A. Early Insights from Odd-Chain Fatty Acid Metabolism

Early research into the metabolism of fatty acids with an odd number of carbon atoms revealed a distinct metabolic endpoint compared to their even-chain counterparts.[7][8] While even-chain fatty acids are degraded exclusively to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The fate of this propionyl-CoA became a key area of investigation. It was established that propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle. This pathway highlighted a direct link between odd-chain fatty acid catabolism and the central energy-producing cycle of the cell.

B. The Concept of Anaplerosis and the Role of this compound

The term "anaplerotic reactions," meaning "filling up" reactions, was coined by Sir Hans Kornberg to describe the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes.[9][10][11] This concept was crucial for understanding how the TCA cycle maintains its function despite the constant removal of its components for processes like gluconeogenesis, amino acid synthesis, and fatty acid synthesis.

It was in this context that the significance of this compound as an anaplerotic substrate became apparent. This compound, derived from the hepatic metabolism of odd-chain fatty acids, can be transported to other tissues, including the brain. There, it is converted to propionyl-CoA and subsequently to succinyl-CoA, directly replenishing the TCA cycle intermediate pool. This is in contrast to the 4-carbon ketone bodies, which are primarily ketogenic, meaning they are converted to acetyl-CoA.

III. Analytical Methodologies: A Journey of Increasing Sensitivity and Specificity

The ability to detect and quantify this compound in biological samples has been crucial for understanding its physiological and pathological roles. The analytical techniques employed have evolved from less specific methods for general keto acid detection to highly sensitive and specific mass spectrometry-based approaches.

A. Early Methods for Keto Acid Detection

In the mid-20th century, the detection of keto acids in biological fluids primarily relied on colorimetric methods and paper or thin-layer chromatography of their 2,4-dinitrophenylhydrazone derivatives.[12] While these methods were instrumental in early metabolic studies, they often lacked the specificity and sensitivity required for accurate quantification of individual keto acids like this compound, especially at low physiological concentrations.

B. The Advent of Gas Chromatography (GC)

Gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS), offered a significant improvement in the separation and quantification of volatile compounds.[13][14] For the analysis of non-volatile keto acids like this compound, derivatization to form more volatile esters (e.g., methyl esters) is a necessary step.[13][15]

Experimental Protocol: General Workflow for GC-MS Analysis of Methyl this compound

-

Sample Preparation: Biological samples (e.g., plasma, urine) are first deproteinized, typically using a solvent like methanol.

-

Extraction: The keto acids are then extracted from the aqueous phase using an organic solvent.

-

Derivatization: The extracted keto acids are converted to their methyl esters using a derivatizing agent such as diazomethane or by heating with methanol and an acid catalyst.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.[14]

C. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The development of LC-MS/MS has revolutionized the field of metabolomics, offering unparalleled sensitivity and specificity for the quantification of a wide range of metabolites, including this compound, in complex biological matrices.[16] This technique eliminates the need for derivatization in many cases and allows for high-throughput analysis.

Experimental Protocol: LC-MS/MS for Quantitation of this compound in Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma has been described.[16]

-

Sample Preparation: Human plasma samples are deproteinized with methanol containing 0.2% formic acid.

-

Chromatographic Separation: Separation is achieved on a C18 column using a gradient elution with mobile phases of water and methanol, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in either positive or negative ion mode with multiple reaction monitoring (MRM).

-

Quantification: Absolute quantification is performed using an internal standard.[16]

IV. Quantitative Data and Clinical Relevance

The ability to accurately measure this compound has been instrumental in understanding its role in various diseases.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| This compound | Human Plasma | Glucose Transporter Type 1 Deficiency Syndrome (treated with triheptanoin) | 0.156 - 10 µg/mL | [16] |

| Branched-Chain Ketoacids | Urine | Maple Syrup Urine Disease (MSUD) | Significantly Elevated | [17] |

Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase complex, leading to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-ketoacids in bodily fluids.[17][18][19][20][21] While not a primary accumulating metabolite, the overall metabolic dysregulation in MSUD can impact the levels of other ketoacids. The characteristic sweet odor of the urine in affected individuals is due to the presence of these accumulated ketoacids.[18]

V. Future Directions

The history of this compound research is a testament to the interconnectedness of organic chemistry, biochemistry, and analytical science. From its synthetic roots in the Claisen condensation to its recognition as a key anaplerotic substrate with therapeutic potential, the journey of this 5-carbon ketone body is far from over. Future research will likely focus on:

-

Therapeutic Applications: Further investigation into the use of this compound precursors, such as triheptanoin, for the treatment of metabolic and neurological disorders.

-

Biomarker Discovery: Exploring the utility of this compound as a biomarker for a wider range of diseases characterized by metabolic dysregulation.

-

Fundamental Metabolism: Delving deeper into the regulation of this compound production and utilization in different tissues and under various physiological conditions.

The continued development of advanced analytical techniques will undoubtedly play a pivotal role in unraveling the remaining mysteries of this fascinating molecule and harnessing its full potential for human health.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy 3-Oxopentanoic acid | 10191-25-0 [smolecule.com]

- 5. Synthesis routes of 3-Oxopentanoic acid [benchchem.com]

- 6. CH676594A5 - Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester - Google Patents [patents.google.com]

- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 9. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Hans Kornberg - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

- 18. cocukmetabolizma.com [cocukmetabolizma.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A distinct variant of intermediate maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 3-Oxopentanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate derivatives, a class of β-keto esters, are pivotal intermediates in organic synthesis and feature in numerous biologically active molecules. Their structural elucidation is fundamental to understanding their chemical reactivity, biological function, and for quality control in drug development. A key characteristic of these molecules is their existence as a dynamic equilibrium of keto and enol tautomers, which presents a unique analytical challenge.[1] This guide provides a comprehensive overview of the primary analytical methods for the structural characterization of this compound derivatives, complete with detailed experimental protocols and data presentation.

The general strategy for determining the structure of an organic compound involves a multi-step process.[2] First, the molecular formula is determined, typically through elemental analysis and mass spectrometry. Next, the functional groups present in the molecule are identified using techniques like infrared (IR) spectroscopy. Finally, the connectivity of the atoms is established using nuclear magnetic resonance (NMR) spectroscopy.[2]

Keto-Enol Tautomerism

β-Keto esters like this compound derivatives exist as an equilibrium mixture of their keto and enol forms.[1][3] This equilibrium is influenced by factors such as solvent, temperature, and pH.[1] The presence of both tautomers can complicate analytical data, potentially leading to peak broadening or the appearance of multiple signals for a single compound in spectroscopic and chromatographic analyses.[1] A thorough understanding and control of this equilibrium are, therefore, crucial for accurate structural characterization.[1] The enol form is stabilized by π-system conjugation and intramolecular hydrogen bonding.[3]

Caption: Keto-enol tautomerism in this compound derivatives.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound derivatives, as it allows for the direct observation and quantification of both the keto and enol tautomers in solution.[1] The interconversion between the two forms is often slow on the NMR timescale, which allows for the acquisition of distinct signals for each tautomer.[1] Both ¹H and ¹³C NMR are invaluable for this purpose.[3]

¹H NMR Spectroscopy provides information about the chemical environment of protons, their integration (number of protons), and their coupling to neighboring protons.[4]

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.[3][4]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives (Keto vs. Enol Form)

| Assignment | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Reference |

| ¹H NMR | |||

| α-CH₂ | ~3.4 | - | [1] |

| =CH | - | ~5.0 | [1] |

| Enolic OH | - | ~12.0 | [1] |

| ¹³C NMR | |||

| C=O (Ketone) | ~202 | - | [1] |

| C=O (Ester) | ~167 | ~175 | [1] |

| α-C | ~50 | - | [1] |

| β-C=O | ~202 | ~190 (C-OH) | [1] |

| =C-O | - | ~190 | [1] |

| =C-H | - | ~90 | [1] |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substituents.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the purified this compound derivative.[3]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3][4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][3]

-

Filter the solution if necessary to remove any particulate matter.[4]

-

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.[1]

-

Phase the spectrum and perform baseline correction.[1]

-

Integrate the signals to determine the relative ratios of protons.[1] The ratio of the integrals for the α-CH₂ of the keto form and the =CH of the enol form can be used to determine the keto-enol equilibrium constant.[1]

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[2] For this compound derivatives, IR spectroscopy can distinguish between the keto and enol forms through their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Reference |

| C=O (Ester) | ~1745 | ~1650 | [3] |

| C=O (Ketone) | ~1720 | - | [3] |

| C=C | - | ~1610 | [3] |

| O-H (intramolecular H-bond) | - | 3200-2500 (broad) | [3] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing and Analysis:

-

The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.[3]

-

Identify the characteristic absorption bands for the keto and enol forms as detailed in Table 2.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable information about the compound's structure.

Table 3: Illustrative Mass Spectrometry Data for a this compound Derivative (Methyl 2-methyl-3-oxopentanoate)

| m/z | Interpretation | Reference |

| 144 | [M]⁺ (Molecular Ion) | [5] |

| 88 | [M - C₃H₄O]⁺ | [5] |

| 59 | [COOCH₃]⁺ | [5] |

| 57 | [C₃H₅O]⁺ | [5] |

Experimental Protocol for Mass Spectrometry (GC-MS Example)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.

-

Set the mass spectrometer parameters, including the ionization method (e.g., electron ionization - EI) and the mass range to be scanned.

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Determine the molecular weight from the molecular ion peak.

-

Analyze the fragmentation pattern to deduce structural fragments.

-

Use HRMS data to confirm the elemental composition.

-

Integrated Workflow for Structural Elucidation

The elucidation of a novel this compound derivative's structure is a systematic process that integrates data from multiple analytical techniques.

References

Methodological & Application

Application Note & Protocol: Quantification of 3-Oxopentanoate in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction